2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a structurally complex molecule featuring:
- A pyrrolidine-2,5-dione (succinimide) moiety, known for its role as a reactive group in covalent inhibitors .
- A benzo[c][1,2,5]thiadiazole core modified with 6-fluoro, 1,3-dimethyl, and 2,2-dioxido (sulfone) substituents. This sulfone group enhances polarity and may influence binding interactions .
- An acetamide linker connecting the two moieties, a common feature in bioactive molecules for balancing solubility and membrane permeability .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O5S/c1-17-10-5-8(15)9(6-11(10)18(2)25(17,23)24)16-12(20)7-19-13(21)3-4-14(19)22/h5-6H,3-4,7H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWMMNGCTZKZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CN3C(=O)CCC3=O)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide , often referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 449.5 g/mol. The structure features a pyrrolidine ring fused with a benzothiadiazole moiety, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticonvulsant and antinociceptive properties. Research indicates that compounds derived from the pyrrolidine scaffold exhibit broad-spectrum activity against various neurological conditions.
Anticonvulsant Activity
A study focusing on hybrid pyrrolidine derivatives highlighted their efficacy in mouse models of seizures. Notably, compound 22 (similar in structure) demonstrated significant anticonvulsant effects with effective doses (ED50) in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures . The mechanisms underlying this activity may involve modulation of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors.
Antinociceptive Activity
In addition to its anticonvulsant properties, the compound has shown promising results in pain models. It exhibited potent efficacy in reducing formalin-induced tonic pain, suggesting its potential as an analgesic agent .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyrrolidinone structure plays a crucial role in interacting with neurotransmitter systems involved in pain and seizure modulation. Additionally, the fluorine substitution on the benzothiadiazole enhances lipophilicity, potentially improving blood-brain barrier penetration.
Research Findings and Case Studies
Comparison with Similar Compounds
Methodological Considerations for Similarity Analysis
As highlighted in , structural similarity assessments rely on:
- 2D fingerprinting (Tanimoto coefficients) to compare functional groups.
- 3D shape-based methods (e.g., ROCS) to evaluate steric and electrostatic complementarity.
For the target compound, pyrrolidinedione and sulfone groups are critical pharmacophores, distinguishing it from analogs with thiazole or pyrazole cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
